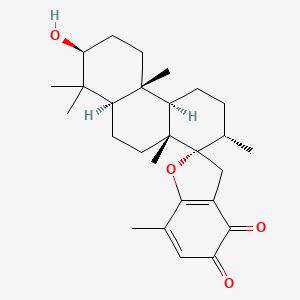

Stypoldione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stypoldione is a natural product found in Aplysia dactylomela, Stypopodium zonale, and Stypopodium flabelliforme with data available.

Aplicaciones Científicas De Investigación

Anti-Cancer Applications

2.1 Mechanisms of Action

Research indicates that stypoldione exerts its anti-cancer effects through several molecular pathways:

- NF-κB Pathway: this compound influences the NF-κB signaling pathway, which is crucial in regulating immune response and cell survival .

- PI3K/Akt/mTOR Pathway: This pathway is involved in cell growth and proliferation. This compound has been shown to inhibit this pathway, leading to reduced cell viability in cancer cells .

- Apoptosis Induction: The compound promotes both intrinsic and extrinsic apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and increasing reactive oxygen species (ROS) production .

2.2 Case Studies

Several studies have documented the effectiveness of this compound against various cancer types:

- Breast Cancer: A study utilized network pharmacology to elucidate this compound's action against breast cancer, identifying 92 common targets related to cancer progression. The research highlighted its potential to target genes such as ESR1 and HSP90AA1, which are implicated in cancer development .

- Melanoma: In vitro assays demonstrated that this compound significantly reduced the viability of melanoma cells through mechanisms involving the PI3K/mTOR/Akt and NF-kB pathways .

Cellular Biology Applications

3.1 Cell Cycle Inhibition

This compound has been shown to inhibit cell cycle progression in sea urchin embryos. It affects DNA synthesis without acting as a mitotic spindle poison, indicating a unique mechanism of action that disrupts normal cellular processes .

3.2 Impact on Protein Synthesis

The compound also inhibits amino acid uptake and protein synthesis, which can impact cellular metabolism significantly. This inhibition occurs at various concentrations, showcasing its potential as a tool for studying cellular responses to stress and nutrient availability .

Comparative Data Table

The following table summarizes key findings regarding the applications of this compound:

Propiedades

Número CAS |

71103-05-4 |

|---|---|

Fórmula molecular |

C27H38O4 |

Peso molecular |

426.6 g/mol |

Nombre IUPAC |

(1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione |

InChI |

InChI=1S/C27H38O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,29H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

Clave InChI |

LLWMPGSQZXZZAE-JZFVXYNCSA-N |

SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

SMILES isomérico |

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

SMILES canónico |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

Sinónimos |

stypoldione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.